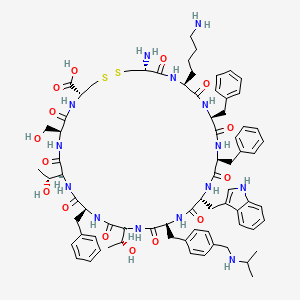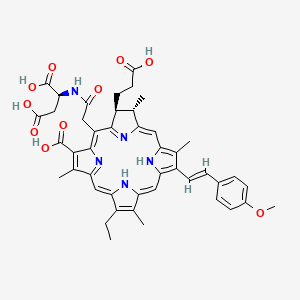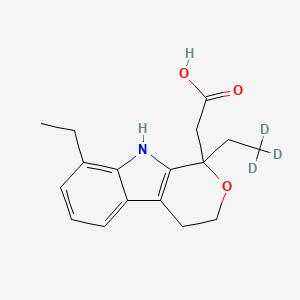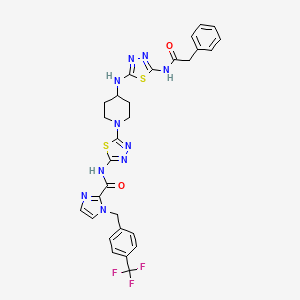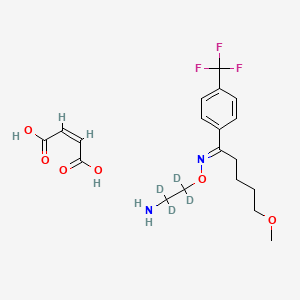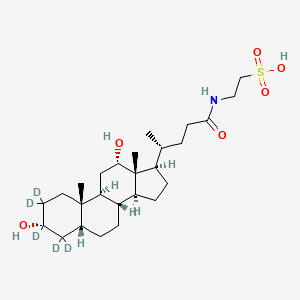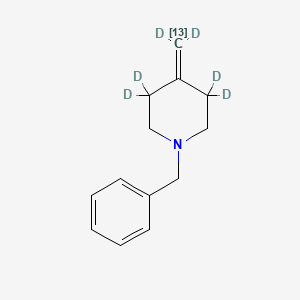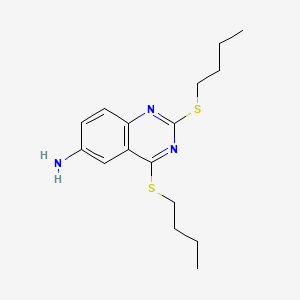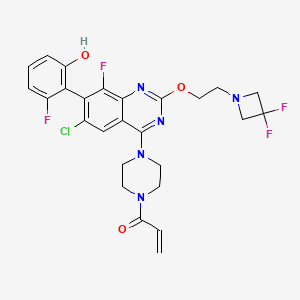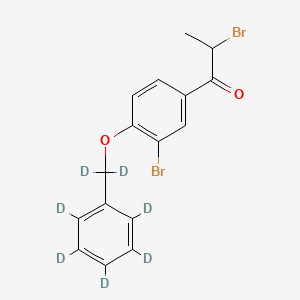
1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 is a deuterated derivative of a brominated aromatic ketone. This compound is of interest due to its potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. The presence of deuterium atoms can provide insights into reaction mechanisms and metabolic pathways, making it a valuable tool in research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 typically involves the following steps:
Bromination: The starting material, 4-(benzyloxy)acetophenone, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions on the aromatic ring.
Deuteration: The brominated intermediate is then subjected to deuteration using deuterium gas or a deuterating reagent to replace hydrogen atoms with deuterium atoms.
Final Product Formation: The deuterated intermediate is further reacted with appropriate reagents to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and deuteration processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
化学反应分析
Types of Reactions: 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the brominated ketone to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of benzyloxybenzoic acid or benzyloxybenzophenone.
Reduction: Formation of benzyloxyphenylpropanol or benzyloxyphenylpropane.
Substitution: Formation of benzyloxyphenylpropylamine or benzyloxyphenylpropylthiol.
科学研究应用
1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in mechanistic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential as a pharmacological agent or as a building block in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 involves its interaction with specific molecular targets and pathways. The presence of bromine and deuterium atoms can influence the compound’s reactivity and stability. In biological systems, the compound may undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors, thereby exerting its effects.
相似化合物的比较
- 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one
- 1-(4-(Benzyloxy)-3-chlorophenyl)-2-chloropropan-1-one
- 1-(4-(Benzyloxy)-3-iodophenyl)-2-iodopropan-1-one
Comparison:
Uniqueness: The deuterated version, 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7, is unique due to the presence of deuterium atoms, which can provide valuable information in isotopic labeling studies and enhance the compound’s stability.
Reactivity: The presence of different halogen atoms (bromine, chlorine, iodine) can influence the compound’s reactivity and selectivity in chemical reactions.
Applications: While similar compounds may have overlapping applications, the deuterated version is particularly useful in research involving isotopic labeling and tracing.
属性
分子式 |
C16H14Br2O2 |
|---|---|
分子量 |
405.13 g/mol |
IUPAC 名称 |
2-bromo-1-[3-bromo-4-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C16H14Br2O2/c1-11(17)16(19)13-7-8-15(14(18)9-13)20-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3/i2D,3D,4D,5D,6D,10D2 |
InChI 键 |
FCRVIBNYHOLCRW-XPZXTFMFSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])OC2=C(C=C(C=C2)C(=O)C(C)Br)Br)[2H])[2H] |
规范 SMILES |
CC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


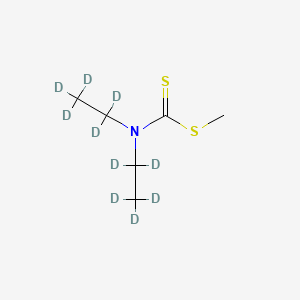
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
